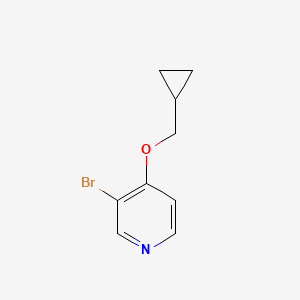

3-Bromo-4-(cyclopropylmethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-(cyclopropylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-5-11-4-3-9(8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDASBCPGRAIAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-(cyclopropylmethoxy)pyridine

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 3-Bromo-4-(cyclopropylmethoxy)pyridine, a key building block in modern medicinal chemistry. Recognizing the importance of this scaffold in the development of novel therapeutics, this document details two primary, validated synthetic routes. Each route is presented with a detailed, step-by-step protocol, mechanistic insights, and a discussion of the critical process parameters. This guide is intended for researchers, chemists, and drug development professionals seeking to implement or optimize the synthesis of this valuable intermediate.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a versatile component in molecular design. The specific compound, this compound, combines several key features: the pyridine core for molecular recognition, a bromine atom that serves as a versatile handle for further functionalization via cross-coupling reactions, and a cyclopropylmethoxy group at the 4-position, which can enhance metabolic stability and binding interactions. Analogous 3-bromo-4-alkoxypyridine structures are recognized as crucial intermediates in the synthesis of biologically active molecules, including anti-inflammatory, antimicrobial, and anti-cancer agents.[2][3]

This guide will explore two logical and experimentally sound retrosynthetic pathways to access this target molecule.

Retrosynthetic Analysis

A logical disconnection of this compound suggests two primary synthetic strategies. The first involves the formation of the ether linkage as the final key step, while the second focuses on the late-stage introduction of the bromine atom.

Caption: Retrosynthetic analysis of this compound.

Synthetic Route 1: Williamson Ether Synthesis Approach

This convergent strategy relies on the formation of an ether bond between a pre-brominated pyridine core and the cyclopropylmethyl sidechain. The key transformation is the Williamson ether synthesis, a classic and reliable SN2 reaction between an alkoxide and an alkyl halide.[4][5][6]

Logical Workflow for Route 1

Caption: Workflow for the Williamson Ether Synthesis approach.

Step 1.1: Synthesis of 3-Bromo-4-hydroxypyridine

The starting material, 3-bromo-4-hydroxypyridine, can be prepared from 3-bromo-4-aminopyridine via a diazotization reaction.

-

Protocol:

-

To a stirred solution of distilled water (550 mL) at 0°C, cautiously add concentrated sulfuric acid (85 mL).

-

Add 3-bromo-4-aminopyridine (113.0 g, 0.65 mol) portion-wise, maintaining the temperature below 5°C.[2]

-

Prepare a solution of sodium nitrite (NaNO₂) (63.1 g, 0.91 mol) in water (130 mL).

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature remains between 0 and 5°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

The resulting mixture containing the diazonium salt is carefully heated to induce hydrolysis, followed by neutralization to precipitate the 3-bromo-4-hydroxypyridine product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Step 1.2: Etherification of 3-Bromo-4-hydroxypyridine

The hydroxyl group of the pyridine is deprotonated with a suitable base to form a nucleophilic pyridinoxide, which then displaces the bromide from cyclopropylmethyl bromide. The choice of base and solvent is critical to ensure efficient reaction and minimize side products. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are highly effective.[6][7]

-

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equivalents).

-

Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Add anhydrous DMF (dimethylformamide) to the flask.

-

In a separate flask, dissolve 3-bromo-4-hydroxypyridine (1.0 equivalent) in anhydrous DMF.

-

Slowly add the solution of 3-bromo-4-hydroxypyridine to the NaH suspension at 0°C.

-

Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium salt.

-

Cool the reaction mixture back to 0°C and add cyclopropylmethyl bromide (1.2 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel.

-

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 3-Bromo-4-hydroxypyridine | 1.0 eq | Starting Material |

| Sodium Hydride (NaH) | 1.3 eq | Base for deprotonation |

| Cyclopropylmethyl bromide | 1.2 eq | Electrophile |

| Anhydrous DMF | - | Aprotic polar solvent |

| Temperature | 0°C to RT | Controls reaction rate |

| Reaction Time | 12-24 h | To ensure completion |

Synthetic Route 2: Late-Stage Electrophilic Bromination

This alternative strategy involves first constructing the 4-(cyclopropylmethoxy)pyridine core, followed by a regioselective electrophilic aromatic substitution to install the bromine atom at the 3-position. The alkoxy group at C4 is an activating, ortho-, para- directing group, which should facilitate bromination at the adjacent C3 and C5 positions.

Logical Workflow for Route 2

Caption: Workflow for the Late-Stage Bromination approach.

Step 2.1: Synthesis of 4-(Cyclopropylmethoxy)pyridine

This intermediate can be synthesized from a 4-halopyridine, such as 4-chloropyridine, and cyclopropylmethanol. A robust method utilizes powdered sodium hydroxide in DMSO, which is a practical and scalable alternative to using sodium hydride.[6]

-

Experimental Protocol:

-

In a round-bottom flask, add finely powdered sodium hydroxide (NaOH, 5.0 equivalents) and cyclopropylmethanol (1.0 equivalent).

-

Add DMSO (dimethyl sulfoxide) to the flask and stir the mixture.

-

Heat the mixture to 80°C under an inert atmosphere.

-

Add 4-chloropyridine hydrochloride (1.0 equivalent) portion-wise to the hot mixture.

-

Stir the reaction at 80°C overnight, monitoring for the disappearance of the starting material by TLC or GC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine to remove residual DMSO.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by distillation or column chromatography to yield pure 4-(cyclopropylmethoxy)pyridine.

-

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 4-Chloropyridine HCl | 1.0 eq | Starting Material |

| Cyclopropylmethanol | 1.0 eq | Nucleophile precursor |

| Powdered NaOH | 5.0 eq | Base |

| DMSO | - | Solvent |

| Temperature | 80°C | Reaction Temperature |

| Reaction Time | ~12 h | To ensure completion |

Step 2.2: Bromination of 4-(Cyclopropylmethoxy)pyridine

The electron-donating nature of the 4-alkoxy group activates the pyridine ring towards electrophilic substitution, primarily at the C3 and C5 positions. Using a mild and selective brominating agent like N-Bromosuccinimide (NBS) can provide better control and higher yields of the desired 3-bromo isomer compared to harsher reagents like elemental bromine.[8]

-

Experimental Protocol:

-

Dissolve 4-(cyclopropylmethoxy)pyridine (1.0 equivalent) in a suitable solvent such as acetonitrile or a chlorinated solvent like dichloromethane in a flask protected from light.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to destroy any remaining active bromine.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude material by flash column chromatography to isolate this compound.

-

Purification and Characterization

Regardless of the synthetic route chosen, the final product requires rigorous purification and characterization to ensure it meets the standards for use in research and drug development.

-

Purification: Flash column chromatography is the standard method for purification. A gradient of ethyl acetate in hexanes is typically effective for eluting the product from the silica gel.

-

Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern of bromine.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Safety Considerations

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing hydrogen gas. It must be handled under an inert atmosphere and away from moisture.

-

Cyclopropylmethyl bromide: A lachrymator and alkylating agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

N-Bromosuccinimide (NBS): An irritant and light-sensitive. Avoid inhalation and contact with skin. Store in a cool, dark place.

-

Solvents (DMF, DMSO): Can be absorbed through the skin. Use appropriate gloves and work in a fume hood.

Conclusion

This guide has outlined two efficacious and well-precedented synthetic routes to this compound. Route 1, the Williamson ether synthesis, offers a convergent approach, while Route 2, featuring a late-stage bromination, provides an alternative that may be advantageous depending on the availability of starting materials. The choice between these routes will depend on factors such as starting material cost, scalability, and the specific capabilities of the laboratory. Both protocols are designed to be robust and reproducible, providing a solid foundation for the synthesis of this important chemical intermediate.

References

- Pipzine Chemicals. 3-Bromo-4-methoxypyridine | Properties, Uses, Safety, Supplier China.

- Chem-Impex. 3-Bromo-4-methoxy-pyridine.

- Chemistry Steps. The Williamson Ether Synthesis.

- Wikipedia. Williamson ether synthesis.

- Hajhussein, A. N., et al. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018, part vii, 0-0.

- Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).

- Taylor & Francis. Williamson ether synthesis – Knowledge and References.

- University of Richmond. Organic Chemistry Williamson Ether Synthesis.

- ChemicalBook. 3-Bromo-4-hydroxypyridine synthesis.

- Utah Tech University. Williamson Ether Synthesis.

- University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis.

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- Google Patents.

Sources

- 1. Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Bromo-4-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

3-Bromo-4-(cyclopropylmethoxy)pyridine chemical properties

An In-depth Technical Guide to 3-Bromo-4-(cyclopropylmethoxy)pyridine for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyridine derivative that has garnered interest within the medicinal chemistry and drug discovery sectors. As a functionalized heterocyclic compound, it serves as a valuable building block in the synthesis of more complex, biologically active molecules. The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The introduction of a bromine atom at the 3-position and a cyclopropylmethoxy group at the 4-position provides chemists with strategic handles for molecular elaboration, making this compound a versatile intermediate in the development of novel therapeutic agents.

This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and potential applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques for characterization.

| Property | Value | Source |

| CAS Number | 1357095-18-1 | [3] |

| Molecular Formula | C₉H₁₀BrNO | [3] |

| Molecular Weight | 228.09 g/mol | [3] |

| Purity | ≥98% | [3] |

| Appearance | Solid (Likely white or off-white) | Inferred from similar compounds |

| Storage | 4°C, away from light and moisture | [3][4] |

Computational Data

Computational models provide valuable predictions of a molecule's behavior in biological systems.

| Parameter | Value | Significance in Drug Discovery | Source |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | Influences cell permeability and oral bioavailability. | [3] |

| LogP | 2.6329 | A measure of lipophilicity, affecting solubility and membrane transport. | [3] |

| Hydrogen Bond Acceptors | 2 | Indicates the potential for interactions with biological targets. | [3] |

| Hydrogen Bond Donors | 0 | [3] | |

| Rotatable Bonds | 3 | Relates to conformational flexibility. | [3] |

Synthesis and Reactivity

Synthetic Pathways

While specific, peer-reviewed synthesis protocols for this compound are not extensively published, a logical synthetic route can be devised based on established methodologies for analogous pyridine derivatives. A common approach involves the functionalization of a pre-existing pyridine ring.

A plausible two-step synthesis could commence from 3-bromo-4-hydroxypyridine. The hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which then undergoes a Williamson ether synthesis with (bromomethyl)cyclopropane.

Caption: Conceptual workflow for the synthesis of this compound.

Core Reactivity

The chemical reactivity of this compound is dominated by two key features: the electrophilic nature of the pyridine ring, particularly at the bromine-substituted carbon, and the basicity of the pyridine nitrogen.

-

Nucleophilic Aromatic Substitution: The bromine atom at the 3-position is a competent leaving group, making this carbon susceptible to attack by nucleophiles. This is a cornerstone of its utility as a building block, allowing for the introduction of a wide array of functional groups through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling.[5][6]

-

Basicity of the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts weak basicity to the molecule.[4] This allows for the formation of pyridinium salts upon treatment with acids, which can be leveraged to modify the compound's solubility and handling characteristics.[4]

Caption: Key reactive sites on the this compound molecule.

Applications in Medicinal Chemistry and Drug Discovery

Pyridine derivatives are integral to modern pharmacology.[1][2] The structural motif of this compound makes it an attractive starting point for synthesizing novel drug candidates.

-

Scaffold for Complex Molecule Synthesis: As previously noted, the bromine atom serves as a versatile anchor point for cross-coupling reactions. This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the assembly of complex drug molecules.[6][7]

-

Modulation of Physicochemical Properties: The cyclopropylmethoxy group can have a significant impact on the pharmacokinetic profile of a drug candidate. The cyclopropyl moiety is known to improve metabolic stability and potency in some contexts, while the ether linkage provides a degree of conformational flexibility.

-

Potential Therapeutic Areas: Analogs such as 3-bromo-4-methoxypyridine have been utilized in the development of anti-inflammatory and antimicrobial agents, as well as compounds targeting neurological disorders.[7] This suggests that derivatives of this compound could be explored for similar therapeutic applications.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs like 3-bromo-4-methylpyridine and 3-bromopyridine can provide a reliable basis for safe handling procedures.[8][9][10]

Hazard Identification

-

Skin Irritation: May cause skin irritation upon contact.[8][10]

-

Eye Irritation: Can cause serious eye irritation.[8]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.[8]

-

Ingestion: May be harmful if swallowed.[10]

Recommended Handling Procedures

A self-validating system of protocols ensures a safe laboratory environment.

Caption: Standard operating procedure for handling this compound.

First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.[8][11]

-

In case of eye contact: Rinse cautiously with water for several minutes.[8][11]

-

If swallowed: Seek immediate medical attention.[9]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as an intermediate in organic synthesis and drug discovery. Its defined points of reactivity, combined with the favorable physicochemical properties imparted by the cyclopropylmethoxy group, make it a valuable tool for medicinal chemists. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information . Royal Society of Chemistry. [Link]

-

The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information . Royal Society of Chemistry. [Link]

-

3-Bromo-4-methoxypyridine . PubChem. [Link]

- Method for preparing 3-bromo-4-methylpyridine.

-

1355233-1 TE Connectivity / DEUTSCH . Mouser. [Link]

- Synthetic method of 3-bromopyridine.

-

3-Bromopyridine . PubChem. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis . PubMed Central. [Link]

-

1355233-1 - TE Connectivity AMP . TrustedParts.com. [Link]

-

1355233-1 TE Connectivity / DEUTSCH . Mouser Australia. [Link]

-

3-Bromo-4-chloropyridine . PubChem. [Link]

- Synthetic method for 3-bromopyridine.

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3-Bromo-4-methoxypyridine | Properties, Uses, Safety, Supplier China - High Purity Chemical Manufacturer [pipzine-chem.com]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

3-Bromo-4-(cyclopropylmethoxy)pyridine CAS number

An In-depth Technical Guide to 3-Bromo-4-(cyclopropylmethoxy)pyridine: Synthesis, Characterization, and Application in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, provide a robust and validated synthetic protocol, discuss methods for its characterization, and explore its strategic application in the synthesis of novel chemical entities.

Core Compound Identity and Properties

This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure incorporates three key features that are highly valued in medicinal chemistry: a pyridine core, a bromine atom for subsequent functionalization, and a cyclopropylmethoxy group known to confer favorable pharmacokinetic properties.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 1357095-18-1 | [1] |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.09 g/mol | [1] |

| Purity (Typical) | ≥98% | [1] |

| Physical Form | Solid or oil at room temperature (inferred) | |

| Storage Conditions | Store at 2-8°C, sealed under dry conditions | [1] |

| SMILES | BrC1=CN=CC=C1OCC2CC2 | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved via a Williamson ether synthesis. This classical and reliable method involves the O-alkylation of a 3-bromo-4-hydroxypyridine precursor with a suitable cyclopropylmethyl halide. The choice of a strong base is critical to ensure complete deprotonation of the hydroxyl group, thereby forming a potent nucleophile that readily reacts with the electrophilic alkyl halide.

Causality in Experimental Design:

-

Choice of Precursor : 3-Bromo-4-hydroxypyridine (which exists in tautomeric equilibrium with 3-bromo-pyridin-4(1H)-one) is the logical starting point. The bromine at the 3-position is relatively stable under the basic conditions of this reaction, allowing for selective etherification at the 4-position.

-

Choice of Base : Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. An alternative, milder base like potassium carbonate (K₂CO₃) can also be used, though it may require higher temperatures and longer reaction times.

-

Choice of Solvent : Anhydrous N,N-Dimethylformamide (DMF) is the preferred solvent. Its polar aprotic nature effectively solvates the sodium cation, leaving the alkoxide nucleophile highly reactive. It also has a high boiling point, allowing for a wide range of reaction temperatures.

-

Alkylating Agent : (Bromomethyl)cyclopropane is the direct source of the desired cyclopropylmethoxy group.

Visualized Synthesis Workflow

Caption: Williamson Ether Synthesis Workflow.

Detailed Step-by-Step Protocol

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-4-hydroxypyridine (1.0 eq).

-

Solvation : Add anhydrous DMF to the flask under a nitrogen atmosphere until the starting material is fully dissolved. Cool the solution to 0°C using an ice bath.

-

Deprotonation : Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution at 0°C. Causality : Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. Continue stirring at 0°C for 30 minutes to ensure complete formation of the sodium alkoxide intermediate.

-

Alkylation : Slowly add (bromomethyl)cyclopropane (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching : Upon completion, cool the mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.

-

Extraction : Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x). Causality : The washes remove residual DMF and inorganic salts, which is essential for obtaining a pure product.

-

Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Validation and Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques. This self-validating system ensures the material meets the standards required for subsequent research.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The proton spectrum should show characteristic signals for the pyridine ring protons, the methylene protons of the ether linkage (-O-CH₂-), and the methine and methylene protons of the cyclopropyl ring. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The carbon spectrum will confirm the presence of all nine carbon atoms in their unique chemical environments, including the carbon-bearing bromine atom (C-Br), the ether-linked carbon (C-O), and the distinct carbons of the cyclopropyl ring.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (228.09/230.09). The characteristic isotopic pattern of bromine (a near 1:1 ratio for the M and M+2 peaks) provides definitive evidence of its presence.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product but a strategic building block. Its value lies in the combination of its structural motifs, which allows for rapid diversification and optimization of lead compounds in drug discovery programs.

Strategic Value of Structural Motifs:

-

Pyridine Core : A privileged scaffold in medicinal chemistry, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving solubility and facilitating interactions with biological targets.[2]

-

Bromine at C-3 : This serves as a versatile synthetic "handle." It is ideally positioned for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the exploration of a vast chemical space.

-

Cyclopropylmethoxy Group at C-4 : The cyclopropyl group is a highly sought-after moiety in modern drug design.[3]

-

Metabolic Stability : The C-H bonds on a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can increase the half-life of a drug candidate.

-

Potency and Conformation : The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a specific conformation that is favorable for binding to a target receptor, often enhancing potency.[5][6]

-

Physicochemical Properties : It can act as a "lipophilic hydrogen bond donor" and a bioisostere for other groups, helping to fine-tune properties like permeability and reduce off-target effects.[5][6]

-

Visualized Role as a Key Intermediate

Caption: Diversification of the core scaffold.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 3-bromo-4-methylpyridine and 3-bromopyridine provide a strong basis for safe handling protocols.[7][8][9][10]

-

Hazard Classification (Anticipated) :

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.

-

Respiratory Protection : Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

-

Handling and Storage :

Conclusion

This compound is a high-value synthetic intermediate designed for the demands of modern medicinal chemistry. Its structure is a deliberate convergence of a privileged heterocyclic core, a versatile handle for cross-coupling, and a functional group known to enhance key drug-like properties. The robust and reproducible synthesis, coupled with its potential for rapid diversification, makes it an essential tool for researchers and scientists dedicated to the discovery and development of next-generation therapeutics.

References

-

Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved January 19, 2026, from [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

-

Pipzine Chemicals. (n.d.). 3-Bromo-4-methoxypyridine | Properties, Uses, Safety, Supplier China. Retrieved January 19, 2026, from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methoxypyridine. PubChem Compound Database. Retrieved January 19, 2026, from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Taly, A., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

- Google Patents. (n.d.). WO2022053994A1 - A process for the preparation of substituted pyridine compounds and intermediates thereof.

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Justia Patents. (2021, February 25). Bromination of pyridine derivatives. Retrieved January 19, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

3-Bromo-4-(cyclopropylmethoxy)pyridine molecular weight

An In-depth Technical Guide to 3-Bromo-4-(cyclopropylmethoxy)pyridine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond a simple recitation of properties to offer field-proven insights into its synthesis, analytical validation, and strategic application. We will explore the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity.

Introduction: Strategic Value of the Scaffold

This compound is a bifunctional synthetic intermediate. Its structure incorporates three key motifs of high value in modern drug design:

-

A Pyridine Ring: A common nitrogen-containing heterocycle that can improve aqueous solubility, act as a hydrogen bond acceptor, and modulate pharmacokinetic properties.

-

A Bromo Substituent: Positioned at the 3-position, the bromine atom serves as a versatile synthetic handle for introducing further molecular complexity. It is an ideal site for late-stage functionalization via a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid generation of compound libraries.

-

A Cyclopropylmethyl Ether Group: The cyclopropyl moiety is frequently employed as a "metabolic blocker" to prevent undesirable oxidation of an adjacent methylene group. It can also enhance binding affinity to protein targets and improve metabolic stability. The ether linkage provides conformational flexibility.

The combination of these features makes this molecule a valuable starting point for synthesizing novel chemical entities, particularly in programs targeting kinases and other enzyme classes.[1]

Physicochemical and Computational Properties

A summary of the core physicochemical and predicted computational properties of this compound is presented below. These values are essential for planning synthetic manipulations, purification strategies, and for computational modeling studies.

| Property | Value | Source |

| CAS Number | 1357095-18-1 | [2][3][4] |

| Molecular Formula | C₉H₁₀BrNO | [2] |

| Molecular Weight | 228.09 g/mol | [2][3] |

| Predicted Boiling Point | 282.5 ± 20.0 °C | [3] |

| Predicted Density | 1.499 ± 0.06 g/cm³ | [3] |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | [2] |

| Predicted LogP | 2.6329 | [2] |

| SMILES | BrC1=CN=CC=C1OCC2CC2 | [2] |

Proposed Synthetic Pathway and Experimental Protocols

As this compound is primarily a synthetic intermediate, no large-scale industrial synthesis has been published. However, a robust and logical pathway can be designed based on fundamental organic chemistry principles. The most effective strategy is a two-step process involving the preparation of a key pyridinol intermediate followed by etherification.

Sources

- 1. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. KR20150087252A - METHOD OF PREPARATION OF CRYSTAL FORMS OF 4-(CYCLOPROPYLMETHOXY)-N-(3,5-DICHLORO-1-OXIDOPYRIDYN-4-yl)-5-METHOXYPYRIDINE-2-CARBOXAMIDE AND CRISTAL FORMS THEREOF - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-4-(cyclopropylmethoxy)pyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-(cyclopropylmethoxy)pyridine, a key building block in medicinal chemistry and organic synthesis. The document details the compound's physicochemical properties, outlines a robust synthetic pathway, and presents a thorough characterization using modern analytical techniques. Furthermore, it explores the current and potential applications of this versatile molecule in the development of novel therapeutics, supported by insights into its role in structure-activity relationship (SAR) studies. This guide is intended to be a valuable resource for researchers engaged in drug discovery and development, as well as for synthetic chemists seeking to utilize this compound in their work.

Introduction

Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals and agrochemicals, owing to their unique electronic properties and ability to engage in various biological interactions.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound has emerged as a valuable intermediate, combining the reactivity of a bromine atom for cross-coupling reactions with the desirable pharmacokinetic attributes often associated with the cyclopropylmethoxy group. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 1357095-18-1 | [2] |

| Molecular Formula | C₉H₁₀BrNO | [2] |

| Molecular Weight | 228.09 g/mol | [2] |

| Appearance | Not specified (often an oil or low-melting solid) | Inferred |

| Purity | ≥98% (commercially available) | [2] |

| Storage | 4°C, under a dry atmosphere | [2] |

| SMILES | BrC1=C(OCC2CC2)C=NC=C1 | [2] |

| Topological Polar Surface Area (TPSA) | 22.12 Ų | [2] |

| logP (calculated) | 2.6329 | [2] |

Table 1: Physicochemical properties of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[3][4] This approach involves the reaction of an alkoxide with a suitable alkyl halide. In this case, the synthesis would logically start from 3-Bromo-4-hydroxypyridine and (bromomethyl)cyclopropane.

Synthetic Pathway

The overall synthetic transformation is depicted below:

Caption: Synthetic scheme for this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.[3][4]

-

Preparation of the Alkoxide: To a solution of 3-Bromo-4-hydroxypyridine (1.0 eq) in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base (1.1-1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the pyridinoxide.

-

Ether Formation: To the freshly prepared alkoxide solution, add (bromomethyl)cyclopropane (1.0-1.2 eq) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the cyclopropyl protons, and the methylene protons of the ether linkage. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons adjacent to the oxygen will likely be a doublet around δ 4.0-4.5 ppm. The cyclopropyl protons will be in the upfield region (typically δ 0.3-1.5 ppm) and will exhibit complex splitting patterns due to geminal and vicinal coupling.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The pyridine carbons will resonate in the downfield region (δ 110-160 ppm). The carbon attached to the bromine will be significantly shifted. The methylene carbon of the ether will be in the range of δ 60-75 ppm, and the cyclopropyl carbons will appear in the upfield region (δ 0-20 ppm).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks of approximately equal intensity). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic portions, C=C and C=N stretching vibrations for the pyridine ring, and a prominent C-O-C stretching vibration for the ether linkage (typically in the 1000-1300 cm⁻¹ region).

Applications in Medicinal Chemistry and Drug Development

This compound is a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery.

Role as a Synthetic Intermediate

The bromine atom at the 3-position serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[5] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. The cyclopropylmethoxy group at the 4-position can contribute to improved metabolic stability and favorable pharmacokinetic properties of the final drug candidates.

Caption: Role of this compound in drug discovery.

Structure-Activity Relationship (SAR) Studies

In drug development, systematic modifications of a lead compound are made to understand the relationship between its structure and biological activity. This compound is an ideal starting point for such studies. The bromine can be replaced with a library of different groups to probe the binding pocket of a biological target, while the cyclopropylmethoxy group can be maintained to ensure favorable ADME (absorption, distribution, metabolism, and excretion) properties.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity and the desirable properties conferred by the cyclopropylmethoxy group make it an attractive starting material for the synthesis of novel drug candidates. This technical guide has provided a comprehensive overview of its synthesis, characterization, and applications, and is intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

-

Chem-Impex. 3-Bromo-4-methoxy-pyridine. [Link]

- Google Patents. Method for preparing 3-bromo-4-methylpyridine.

-

PubChem. 3-Bromo-4-methoxypyridine. [Link]

-

PubChem. 3-Bromo-4-(3-bromopyridin-4-yl)pyridine. [Link]

-

National Institutes of Health. 3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Google Patents. Method for preparing 3-bromo-4-methylpyridine.

-

ResearchGate. Synthesis and characterization of 3-pyridylchalcogen compounds. [Link]

-

PubChem. 3-Bromo-4-chloropyridine. [Link]

-

National Institutes of Health. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

-

Semantic Scholar. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. [Link]

-

SpectraBase. 3-BROMO-4-(4'-METHOXYPHENYL)-PYRIDINE. [Link]

- Google Patents. Synthetic method of 3-bromopyridine.

-

PubChem. 3-Bromo-4-methoxypyridine. [Link]

-

ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

-

Organic Syntheses. Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. [Link]

-

Patsnap. Synthetic method of 3-bromopyridine. [Link]

- Google Patents. Method for preparing 3-bromo-4-methylpyridine.

- Google Patents.

-

PubChem. 3-Bromo-4-hydroxypyridin-2(1h)-one. [Link]

-

National Institutes of Health. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. [Link]

-

Organic Syntheses. Preparation of Highly-Substituted Pyridines via Diels-Alder Reactions of Vinylallenes and Tosyl Cyanide. [Link]

Sources

- 1. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. par.nsf.gov [par.nsf.gov]

3-Bromo-4-(cyclopropylmethoxy)pyridine IUPAC name

An In-Depth Technical Guide to 3-Bromo-4-(cyclopropylmethoxy)pyridine for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and drug development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability.

Compound Identification and Structural Elucidation

The foundational step in utilizing any chemical intermediate is the unambiguous confirmation of its identity. This compound is a substituted pyridine derivative whose structure presents distinct opportunities for synthetic elaboration.

The structure combines a pyridine core, a synthetically versatile bromine substituent, and a cyclopropylmethoxy group. The pyridine nitrogen acts as a mild base and can influence the electronic properties of the ring, while the bromine atom at the 3-position is the primary handle for advanced synthetic transformations, such as cross-coupling reactions.

Caption: Structure and identifiers of the target compound.

Physicochemical Properties

A summary of key physical and computed properties is essential for experimental design, including solvent selection and reaction setup.

| Property | Value | Source / Comment |

| Molecular Weight | 228.09 g/mol | [1] |

| Appearance | White to off-white solid or oil | Typical for similar compounds |

| Boiling Point | 282.5 ± 20.0 °C | (Predicted)[2] |

| Density | 1.499 g/cm³ | (Predicted)[2] |

| TPSA | 22.12 Ų | (Topological Polar Surface Area)[1] |

| logP | 2.63 | (Computed partition coefficient)[1] |

Synthesis and Purification Protocol

The most direct and industrially scalable route to this compound is via a Williamson ether synthesis. This reaction is a classic Sₙ2 pathway where an alkoxide nucleophile displaces a halide from an alkyl halide.[5][6]

Reaction: 3-Bromo-4-hydroxypyridine + (Bromomethyl)cyclopropane → this compound

The causality behind this choice is twofold: the starting materials are commercially available, and the reaction conditions are generally mild, leading to high yields with minimal side products. The deprotonation of the hydroxyl group on the pyridine ring creates a potent pyridinoxide nucleophile, which readily attacks the primary alkyl halide.[6]

Sources

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Williamson Synthesis [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Bromo-4-(cyclopropylmethoxy)pyridine

Introduction

3-Bromo-4-(cyclopropylmethoxy)pyridine is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique structural features—a substituted pyridine core, a bromine atom providing a handle for further functionalization via cross-coupling reactions, and a cyclopropylmethoxy group influencing physicochemical properties—make it a valuable intermediate in the synthesis of a variety of biologically active molecules. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the strategic considerations underpinning each pathway. The methodologies discussed are designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis of this important intermediate.

Strategic Approaches to Synthesis: Core Pathways

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of production, and the specific requirements for purity and yield. The most prevalent strategies converge on the formation of a key ether linkage, which can be achieved from readily accessible pyridine precursors. This guide will focus on two primary and industrially relevant synthetic strategies, each with its own set of starting materials and experimental considerations.

The core of the synthesis involves the formation of the ether bond between the 4-position of the 3-bromopyridine ring and a cyclopropylmethyl group. This can be achieved primarily through two distinct approaches:

-

Route A: Williamson Ether Synthesis from 3-Bromo-4-hydroxypyridine. This is a classical and often preferred method due to its reliability and generally high yields.

-

Route B: Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-4-chloropyridine. This route is advantageous when the corresponding 4-hydroxypyridine is less accessible or when seeking alternative reaction conditions.

The following sections will provide a detailed technical analysis of each route.

Route A: The 3-Bromo-4-hydroxypyridine Pathway

This synthetic approach is arguably the most direct and widely employed method for the preparation of this compound. It relies on the well-established Williamson ether synthesis, a robust reaction for forming ethers from an alkoxide and an alkyl halide.

Conceptual Workflow for Route A

Caption: Workflow for Route A, starting from pyridine derivatives and a cyclopropylmethyl halide.

Starting Material 1: 3-Bromo-4-hydroxypyridine

The cornerstone of this route is 3-Bromo-4-hydroxypyridine. Its synthesis is a critical first step, and several methods have been reported, often starting from more fundamental pyridine derivatives.

One common precursor is 4-aminopyridine, which can be converted to 4-hydroxypyridine via diazotization followed by hydrolysis.[1] The subsequent bromination at the 3-position can be challenging due to the directing effects of the pyridine nitrogen and the hydroxyl group.

A more direct and often preferred method for synthesizing substituted 4-hydroxypyridines starts from readily available materials and can be carried out economically with high yields.[2] An alternative approach involves the synthesis from 4-Amino-3-bromopyridine.[3]

A multi-step synthesis starting from 3-bromopyridine is also a viable option. 3-Bromopyridine can be prepared by the direct bromination of pyridine.[4][5] This can then be nitrated to form 3-bromo-4-nitropyridine, which upon reduction of the nitro group to an amine, followed by diazotization and hydrolysis, would yield the desired 3-bromo-4-hydroxypyridine.

Starting Material 2: Cyclopropylmethyl Halide

The second key component for the Williamson ether synthesis is an activated cyclopropylmethyl species, typically cyclopropylmethyl bromide or chloride. These reagents are commercially available but can also be synthesized from cyclopropanemethanol. A process for the production of cyclopropylmethyl halides involves contacting cyclopropanemethanol with a complex of an N-halosuccinimide and a dialkyl sulfide.[6]

Experimental Protocol: Williamson Ether Synthesis

The reaction involves the deprotonation of 3-Bromo-4-hydroxypyridine with a suitable base to form the corresponding alkoxide, which then acts as a nucleophile to displace the halide from the cyclopropylmethyl halide.

Step-by-Step Methodology:

-

Deprotonation: 3-Bromo-4-hydroxypyridine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added portion-wise at a controlled temperature (often 0 °C to room temperature) to generate the pyridin-4-olate anion. The choice of base is critical; NaH provides an irreversible deprotonation, driving the reaction to completion, while K₂CO₃ is a milder, less hazardous alternative suitable for large-scale synthesis.

-

Alkylation: To the solution containing the generated alkoxide, cyclopropylmethyl bromide (or chloride) is added, either neat or as a solution in the reaction solvent. The reaction mixture is then heated (typically between 60-100 °C) to facilitate the nucleophilic substitution.

-

Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

| Parameter | Condition | Rationale |

| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents that solvate the cation but not the nucleophilic anion, increasing its reactivity. |

| Base | NaH, K₂CO₃, Cs₂CO₃ | To deprotonate the hydroxyl group. The choice depends on desired reactivity and safety considerations. |

| Temperature | 60-100 °C | To overcome the activation energy for the SN2 reaction. |

| Purity of Final Product | >98% (typically) | Achievable with standard purification techniques like column chromatography. |

Route B: The 3-Bromo-4-chloropyridine Pathway

This alternative strategy utilizes a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.

Conceptual Workflow for Route B

Caption: Workflow for Route B, utilizing a nucleophilic aromatic substitution on 3-Bromo-4-chloropyridine.

Starting Material 1: 3-Bromo-4-chloropyridine

3-Bromo-4-chloropyridine is a key intermediate in this route and is a versatile building block in its own right due to the differential reactivity of the two halogen atoms.[7][8] The bromine at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine at the 4-position is more reactive towards SNAr.[7]

The synthesis of 3-Bromo-4-chloropyridine can be achieved from 4-chloropyridine through bromination. Alternatively, it can be prepared from 3-bromo-4-nitropyridine N-oxide. The nitro group in 4-nitropyridine-N-oxide derivatives is readily displaced by various nucleophiles, including chloride ions.[9] The N-oxide functionality can then be removed by reduction.

Starting Material 2: Cyclopropylmethanol

In this pathway, cyclopropylmethanol itself is used as the nucleophile, or more accurately, its conjugate base, the cyclopropylmethoxide. Cyclopropylmethanol is a commercially available and relatively inexpensive starting material.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The reaction involves the generation of the cyclopropylmethoxide in situ, which then attacks the 4-position of 3-Bromo-4-chloropyridine, displacing the chloride.

Step-by-Step Methodology:

-

Alkoxide Formation: Cyclopropylmethanol is dissolved in a suitable solvent, often an excess of cyclopropylmethanol itself or a high-boiling polar aprotic solvent like DMF. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is added to generate the cyclopropylmethoxide.

-

Nucleophilic Substitution: 3-Bromo-4-chloropyridine is then added to the solution of the alkoxide. The reaction mixture is heated to a high temperature (often >100 °C) to facilitate the SNAr reaction. The higher temperature is generally required for SNAr reactions compared to the alkylation in Route A.

-

Work-up and Purification: The work-up and purification procedure is similar to that of Route A, involving an aqueous quench, extraction with an organic solvent, and purification of the crude product by column chromatography or distillation.

| Parameter | Condition | Rationale |

| Solvent | DMF, NMP, or excess Cyclopropylmethanol | High-boiling polar aprotic solvents are required to achieve the necessary reaction temperatures. |

| Base | NaH, t-BuOK | Strong bases are needed to generate a sufficient concentration of the alkoxide nucleophile. |

| Temperature | >100 °C | SNAr reactions on heteroaromatic rings typically require significant thermal energy. |

| Purity of Final Product | >98% (typically) | Achievable with standard purification techniques. |

Comparative Analysis of Synthetic Routes

| Feature | Route A (Williamson Ether Synthesis) | Route B (SNAr) |

| Key Intermediate | 3-Bromo-4-hydroxypyridine | 3-Bromo-4-chloropyridine |

| Key Reaction | Williamson Ether Synthesis (SN2) | Nucleophilic Aromatic Substitution (SNAr) |

| Reaction Conditions | Generally milder temperatures (60-100 °C) | Higher temperatures typically required (>100 °C) |

| Base | NaH, K₂CO₃ | Stronger bases often preferred (NaH, t-BuOK) |

| Advantages | Robust and well-established reaction, often high yielding. | Avoids the synthesis of the potentially sensitive 4-hydroxypyridine intermediate. |

| Disadvantages | Requires the synthesis of 3-Bromo-4-hydroxypyridine. | May require harsher reaction conditions; potential for side reactions. |

Conclusion

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The choice of starting materials and synthetic route is a strategic decision based on factors including cost, scale, and safety. The two primary pathways, the Williamson ether synthesis from 3-Bromo-4-hydroxypyridine and the nucleophilic aromatic substitution on 3-Bromo-4-chloropyridine, both offer efficient and reliable methods for obtaining this valuable intermediate. A thorough understanding of the synthesis of the key pyridine precursors, such as 3-Bromo-4-hydroxypyridine and 3-Bromo-4-chloropyridine, is paramount for the successful implementation of these synthetic strategies. This guide provides the foundational knowledge for researchers and scientists to make informed decisions in the synthesis of this and related heterocyclic compounds.

References

- Google Patents. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ....

- Google Patents. CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

- Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

-

Eureka | Patsnap. Synthetic method of 3-bromopyridine. [Link]

-

PubChem. 3-Bromo-4-nitropyridine N-oxide. [Link]

- Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.

-

Semantic Scholar. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. [Link]

-

Sciencemadness.org. reactivity of 4-nitropyridine-n-oxide. [Link]

-

Chem-Space. Exploring 3-Bromo-4-Chloropyridine: Properties and Applications. [Link]

-

PubChem. 3-Bromo-4-chloropyridine. [Link]

-

Justia Patents. Process for the preparation of tofacitinib and intermediates thereof. [Link]

- Google Patents. US6118032A - Process for the production of cyclopropylmethyl halides.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 3. 3-Bromo-4-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 5. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. US6118032A - Process for the production of cyclopropylmethyl halides - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. semanticscholar.org [semanticscholar.org]

reactivity of the bromine atom in 3-Bromo-4-(cyclopropylmethoxy)pyridine

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-4-(cyclopropylmethoxy)pyridine

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1] Its value is derived from the strategic placement of a bromine atom on an electron-deficient pyridine core, which is further modulated by an adjacent cyclopropylmethoxy group. This guide provides an in-depth analysis of the chemical reactivity of the C3-bromine atom, offering a technical resource for researchers, scientists, and drug development professionals. We will explore the dominant reaction pathways, including palladium-catalyzed cross-coupling, metal-halogen exchange, and nucleophilic aromatic substitution, with a focus on the mechanistic rationale behind experimental designs and protocols.

Introduction: Structural Features and Electronic Profile

The reactivity of this compound is a product of the interplay between its constituent parts: the pyridine ring, the bromine substituent, and the cyclopropylmethoxy group.

-

Pyridine Ring: As a heteroaromatic system, the pyridine ring is electron-deficient due to the electronegative nitrogen atom. This inherent electronic property influences the reactivity of all positions on the ring.

-

Bromine at C3: The bromine atom at the 3-position serves as a versatile synthetic handle. Its reactivity is modulated by its position relative to the nitrogen atom. Unlike halogens at the C2 or C4 positions, the C3 position is less activated towards traditional nucleophilic aromatic substitution.[2][3]

-

Cyclopropylmethoxy Group at C4: The ether linkage at the 4-position acts as an electron-donating group through resonance, which can influence the electron density of the pyridine ring and potentially affect the reactivity of the adjacent C-Br bond.

This combination of features makes the C-Br bond in this molecule amenable to a range of powerful synthetic transformations, primarily driven by transition metal catalysis and organometallic intermediates.[4]

Core Reactivity: A Triumvirate of Transformations

The synthetic utility of the bromine atom in this compound is primarily exploited through three classes of reactions.[4] The choice of methodology allows for the precise and controlled introduction of a wide array of functional groups, essential for generating molecular diversity in drug discovery programs.

Caption: Core reaction pathways for functionalizing the C3-position.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most robust and widely utilized method for functionalizing the C-Br bond of this compound. The C-Br bond readily undergoes oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that results in the formation of new carbon-carbon or carbon-heteroatom bonds.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organoboron species with an organic halide.[5] It is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of base is critical; it facilitates the transmetalation step by forming a more nucleophilic boronate complex. The ligand stabilizes the palladium center and promotes the efficiency of each step in the cycle.[5]

Sources

An In-depth Technical Guide to Electrophilic Substitution on 3-Bromo-4-(cyclopropylmethoxy)pyridine

This guide provides a comprehensive analysis of the electrophilic substitution reactions on 3-Bromo-4-(cyclopropylmethoxy)pyridine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core mechanistic principles, predicts regiochemical outcomes, and offers practical experimental frameworks. By synthesizing foundational organic chemistry principles with insights from analogous systems, this guide serves as a predictive tool for the strategic functionalization of this versatile heterocyclic building block.

The Electronic Landscape: Deconstructing the Substrate's Reactivity

The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by a complex interplay of electronic effects from the pyridine nitrogen and its two substituents. A thorough understanding of these competing influences is paramount to predicting the site of electrophilic attack.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electronegative, exerting a strong electron-withdrawing inductive effect (-I). This deactivates the ring towards electrophilic attack compared to benzene, with the effect being most pronounced at the α (C2, C6) and γ (C4) positions.[1][2] Consequently, electrophilic substitution on an unsubstituted pyridine ring is challenging and, when forced, typically occurs at the C3 (meta) position.[2]

-

4-(cyclopropylmethoxy) Group: This alkoxy substituent is a powerful activating group. The oxygen atom's lone pairs can be donated into the pyridine ring through a positive mesomeric effect (+M), which strongly outweighs its minor inductive electron-withdrawal (-I).[3][4] This donation of electron density significantly increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. As an ortho-, para-director, the cyclopropylmethoxy group directs incoming electrophiles to the C3 and C5 positions.

-

3-Bromo Group: The bromine atom exhibits a dual electronic nature. It is electronegative and withdraws electron density inductively (-I), contributing to the overall deactivation of the ring.[1] However, like other halogens, it possesses lone pairs that can be delocalized into the ring via a positive mesomeric effect (+M). This +M effect, while weaker than that of the alkoxy group, directs incoming electrophiles to the ortho (C2, C4) and para (C5) positions relative to itself.[1]

Predicting the Regioselectivity: A Consensus of Directing Effects

The final regiochemical outcome is determined by the dominant activating and directing influences.

-

Activation: The 4-(cyclopropylmethoxy) group is the most powerful activating group on the ring, making the molecule significantly more reactive towards EAS than pyridine itself.

-

Direction:

-

The 4-(cyclopropylmethoxy) group strongly directs to C3 and C5. The C3 position is already occupied by bromine.

-

The 3-Bromo group directs to C2, C4, and C5. The C4 position is occupied.

-

The pyridine nitrogen disfavors substitution at C2 and C6.

-

The C5 position is the only position that is strongly activated and sterically accessible. It is ortho to the powerful activating 4-(cyclopropylmethoxy) group and para to the 3-bromo group. This convergence of directing effects makes the C5 position the overwhelmingly favored site for electrophilic attack. Attack at C2 is disfavored due to its proximity to the deactivating nitrogen atom.

The following diagram illustrates the interplay of these electronic factors.

Caption: General mechanism for electrophilic aromatic substitution.

Nitration

Nitration introduces a nitro (-NO₂) group, a critical functional group in medicinal chemistry.

-

Reagents: Typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). [5][6]* Predicted Outcome: The reaction is expected to yield 3-Bromo-4-(cyclopropylmethoxy)-5-nitropyridine with high regioselectivity.

-

Causality of Choice: The strong acid medium is necessary to generate a sufficiently potent electrophile to react with the aromatic ring. [5]However, it's crucial to consider that the pyridine nitrogen can be protonated under these conditions, which would severely deactivate the ring. The strong activation provided by the 4-alkoxy group is essential to overcome this deactivation and allow the reaction to proceed under reasonable conditions. In some cases involving pyridines, using the corresponding N-oxide can increase reactivity toward nitration. [7][8]

Halogenation (e.g., Bromination)

This reaction introduces a halogen atom (e.g., -Br).

-

Reagents: For bromination, molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) is standard. [6]Alternatively, N-Bromosuccinimide (NBS) in a suitable solvent can be used, often under milder conditions.

-

Predicted Outcome: The reaction will likely yield 3,5-Dibromo-4-(cyclopropylmethoxy)pyridine .

-

Causality of Choice: The Lewis acid polarizes the Br-Br bond, creating a "Br⁺" equivalent that is attacked by the pyridine ring. [6]The choice of reagent (Br₂/FeBr₃ vs. NBS) can influence the reaction's aggressiveness and may be selected to control for potential side reactions or to improve yield and selectivity.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group.

-

Reagents: Fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). Sulfur trioxide (SO₃) is the active electrophile.

-

Predicted Outcome: The major product is expected to be This compound-5-sulfonic acid .

-

Causality of Choice: This reaction typically requires harsh conditions due to the moderate reactivity of the SO₃ electrophile and the deactivating nature of the pyridine ring, even with activating substituents. [2]The reaction is often reversible.

Friedel-Crafts Alkylation and Acylation

These reactions are generally not feasible for this substrate under standard conditions. [9][10]* Reasoning: The basic nitrogen atom of the pyridine ring acts as a Lewis base and will preferentially coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. [2][9]This coordination places a formal positive charge on the nitrogen, which severely deactivates the entire ring towards further electrophilic attack, effectively shutting down the reaction. While specialized methods exist for Friedel-Crafts reactions on some pyridine systems, they are outside the scope of standard EAS protocols. [10][11]

Data Summary & Experimental Protocols

The following table summarizes the predicted outcomes for the primary EAS reactions.

| Reaction | Electrophile | Reagent System | Predicted Major Product | Feasibility |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 3-Bromo-4-(cyclopropylmethoxy)-5-nitropyridine | High |

| Bromination | Br⁺ | Br₂ / FeBr₃ or NBS | 3,5-Dibromo-4-(cyclopropylmethoxy)pyridine | High |

| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-5-sulfonic acid | Moderate (Harsh Conditions) |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | N/A | Very Low / Not Feasible |

| Friedel-Crafts Alkylation | R⁺ | RCl / AlCl₃ | N/A | Very Low / Not Feasible |

Detailed Protocol 1: Nitration of this compound

This protocol is a self-validating system. The progress should be monitored by TLC, and the final product identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Objective: To synthesize 3-Bromo-4-(cyclopropylmethoxy)-5-nitropyridine.

Materials:

-

This compound (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated H₂SO₄ (approx. 3 mL per 1 mmol of substrate).

-

Cooling: Cool the flask in an ice bath to 0 °C.

-